

An In-depth Technical Guide to 4-Chloroindoline (CAS 41910-64-9)

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Compound of Interest

Compound Name: 4-Chloroindoline

CAS No.: 41910-64-9

Cat. No.: B1352058

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Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

This document provides a comprehensive technical overview of **4-Chloroindoline**, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations in its synthesis and functionalization, and its demonstrated value in the development of pharmacologically active agents.

Section 1: Core Characteristics of 4-Chloroindoline

4-Chloroindoline, systematically named 4-chloro-2,3-dihydro-1H-indole, is a bicyclic aromatic amine.^[1] Its structure is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a chlorine atom substituted at the C4 position of the benzene ring.^[2] This chlorine substituent is not merely a point of steric bulk; it profoundly influences the electronic properties of the aromatic system and provides a versatile handle for advanced synthetic transformations. Its utility spans from pharmaceutical development, where it is a precursor to

anti-inflammatory and anticancer compounds, to materials science and agricultural chemistry.
[2]

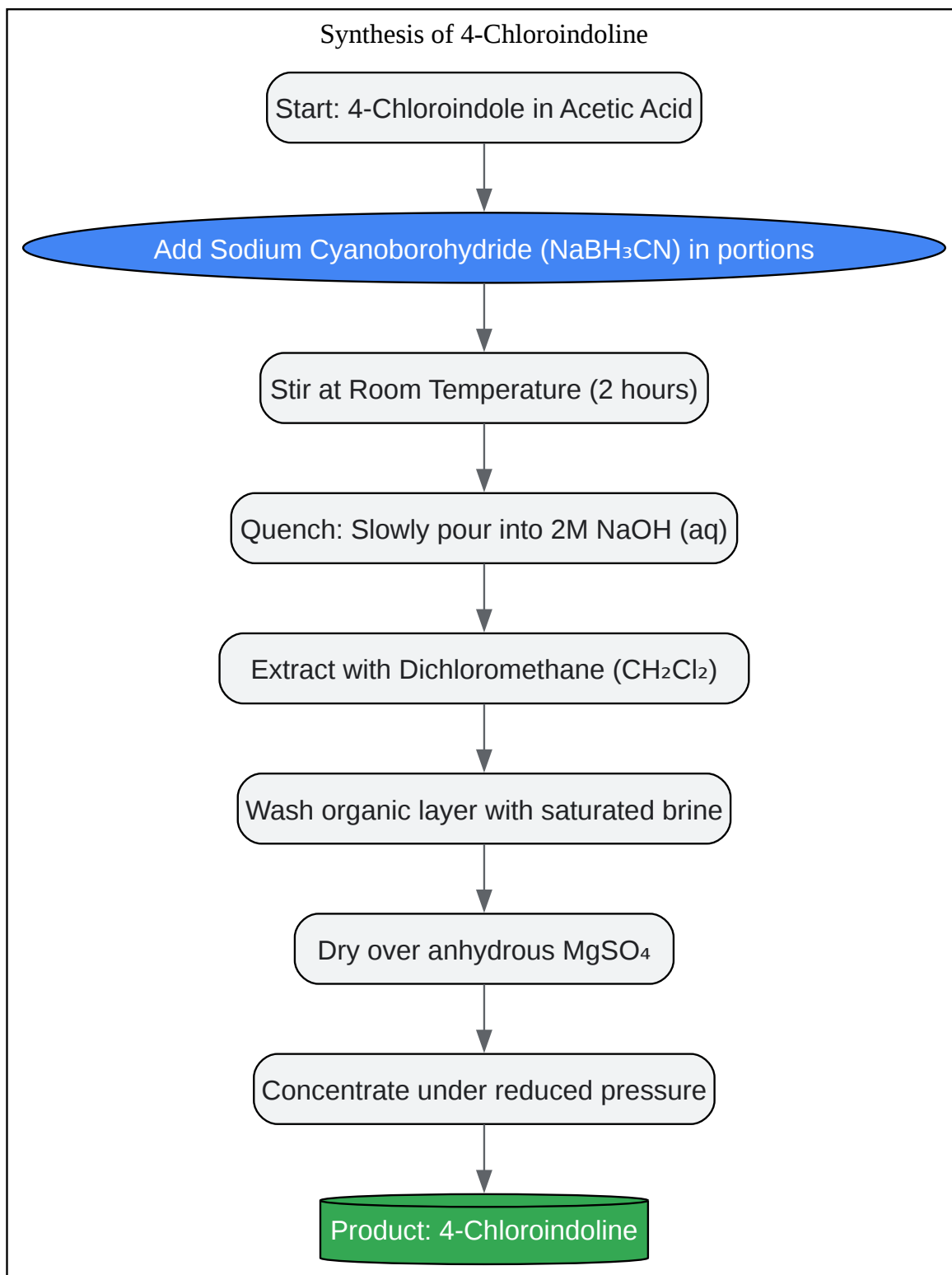
Table 1: Physicochemical and Spectroscopic Data for **4-Chloroindoline**

Property	Value	Source(s)
CAS Number	41910-64-9	[1][2][3][4]
Molecular Formula	C ₈ H ₈ ClN	[1][2][3][4]
Molecular Weight	153.61 g/mol	[1][2][4]
Appearance	Colorless to light yellow transparent liquid	[2]
IUPAC Name	4-chloro-2,3-dihydro-1H-indole	[1][4]
¹ H NMR (400MHz, CDCl ₃)	δ 3.08 (t, J=8.4Hz, 2H), 3.62 (t, J=8.4Hz, 2H), 6.62-6.66 (m, 1H), 6.78-6.83 (m, 1H), 6.90 (dd, J=7.6, 0.4Hz, 1H)	[5]
Storage Conditions	Store at 0-8 °C, sealed, away from moisture	[2][3]

Section 2: Synthesis of 4-Chloroindoline

The most direct and widely employed laboratory-scale synthesis of **4-chloroindoline** involves the reduction of its aromatic precursor, 4-chloroindole. The choice of reducing agent is critical to selectively saturate the C2-C3 double bond of the pyrrole ring without affecting the aromatic benzene ring or the C-Cl bond.

Workflow for the Synthesis of 4-Chloroindoline



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Caption: Synthetic workflow for the reduction of 4-chloroindole.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a well-established procedure for the selective reduction of the indole nucleus.[5]

Materials:

- 4-Chloroindole (CAS 25235-85-2)
- Acetic Acid (glacial)
- Sodium Cyanoborohydride (NaBH_3CN)
- 2 M Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-chloroindole (e.g., 20.0 g, 148 mmol) in glacial acetic acid (60 mL). Acetic acid serves as both the solvent and a proton source, which is essential for the reduction mechanism.
- **Reagent Addition:** To the stirred solution, add sodium cyanoborohydride (18.7 g, 296 mmol) in small portions.
 - **Scientific Rationale:** Sodium cyanoborohydride is a milder reducing agent than sodium borohydride. Its reduced reactivity allows for selective reduction of the iminium ion intermediate formed in situ in the acidic medium, without reducing other functional groups. Portion-wise addition is a crucial safety measure to control the reaction rate and any potential exotherm.
- **Reaction:** Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

- **Work-up and Quenching:** Slowly and carefully pour the reaction mixture into a beaker containing a stirred 2 M aqueous solution of NaOH (1500 mL). This step neutralizes the acetic acid and quenches any unreacted NaBH₃CN. Perform this in a well-ventilated fume hood as hydrogen gas may be evolved.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 200 mL). CH₂Cl₂ is an effective solvent for extracting the organic product from the aqueous phase.
- **Washing and Drying:** Combine the organic layers and wash with saturated brine (1 x 200 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield **4-chloroindoline** as a liquid. The reported yield for this procedure is high, around 98%.^[5]
- **Characterization:** Confirm the structure and purity of the product using ¹H NMR spectroscopy and compare the obtained spectrum with reference data.^[5]

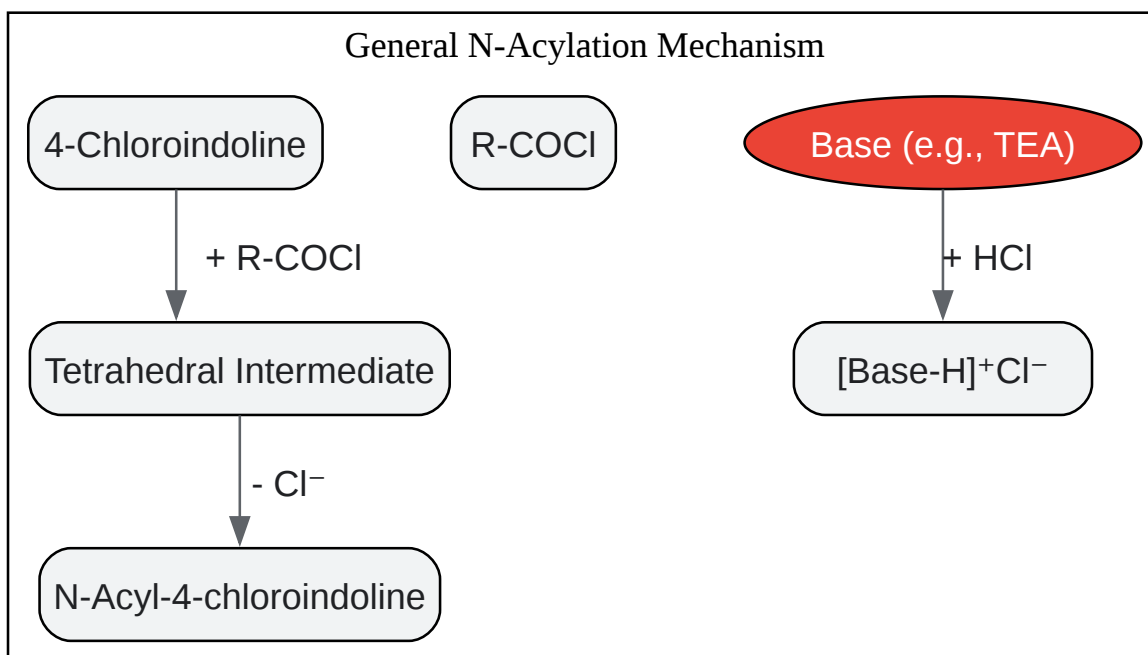
Section 3: Key Chemical Transformations and Reactivity

The **4-chloroindoline** scaffold offers two primary sites for chemical modification: the nucleophilic nitrogen atom (N1) and the chlorinated aromatic ring.

N-Functionalization Reactions

The secondary amine of the indoline ring is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. These modifications are fundamental in tuning the molecule's steric and electronic properties for drug design.

Example: N-Acylation A common transformation is the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.



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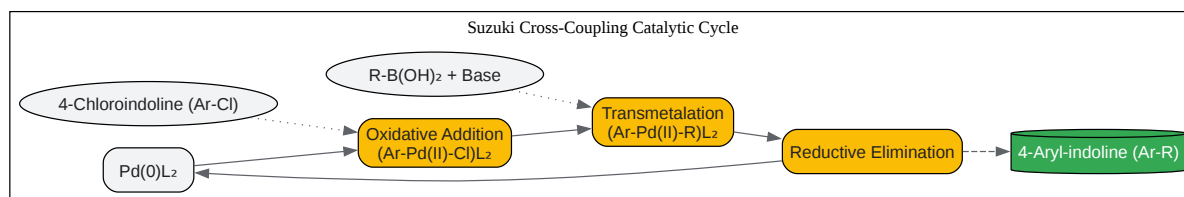
Caption: Mechanism of N-Acylation of **4-chloroindoline**.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position is a key functional handle for creating new carbon-carbon and carbon-heteroatom bonds.[6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for this purpose.[6] [7] These reactions dramatically increase molecular complexity and are cornerstones of modern drug discovery.[6][8]

Suzuki Cross-Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[7]

- **Rationale:** The choice of palladium catalyst, ligand, and base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. A base is required to activate the organoboron species in the transmetalation step.[9]



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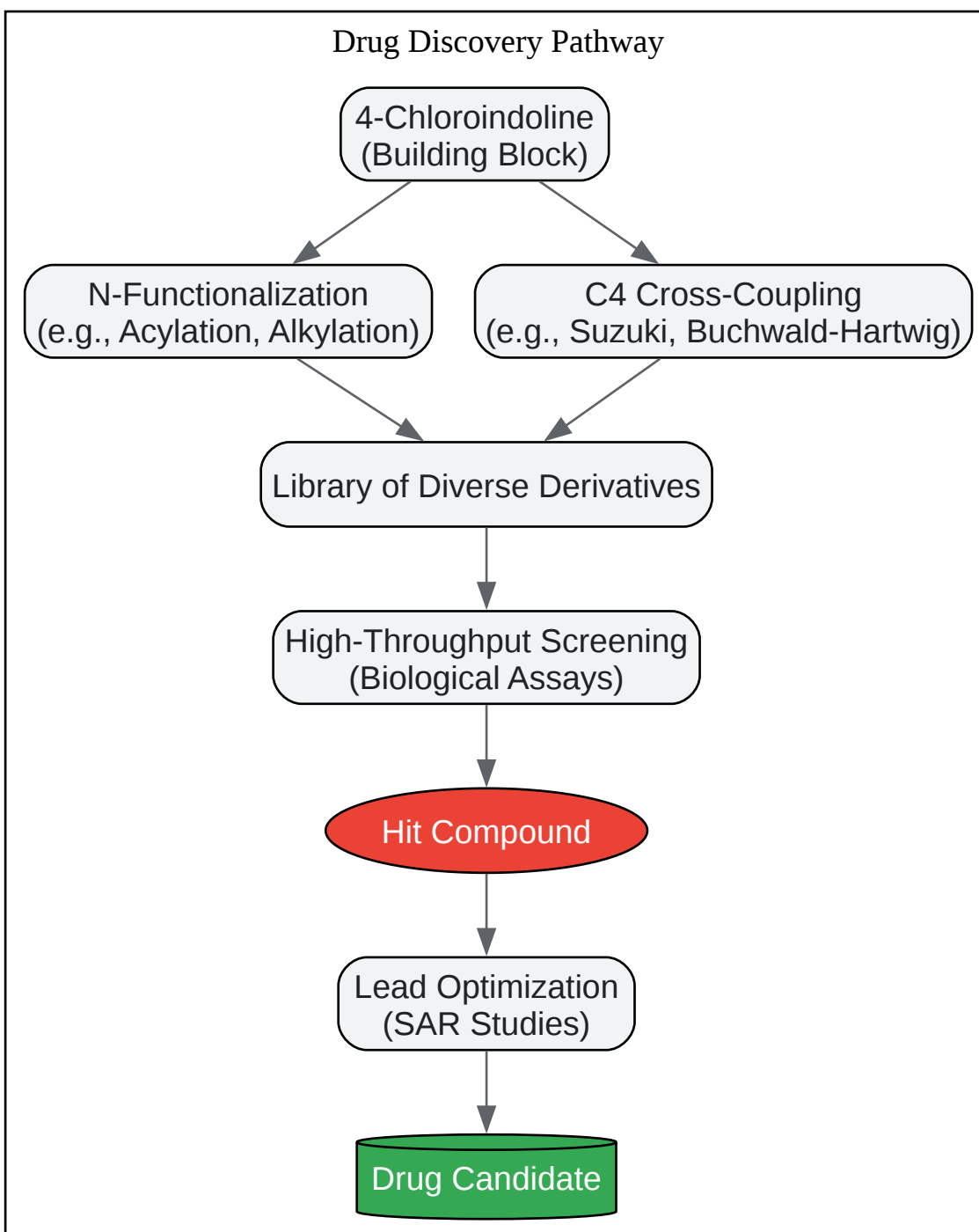
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Section 4: Applications in Drug Discovery

The true value of a building block is demonstrated by its application in creating molecules with significant biological activity. The chloroindoline core is present in numerous compounds investigated for various therapeutic targets.

Case Study: Indapamide and Related Structures Indapamide is a diuretic and antihypertensive drug that contains a modified 2-methylindoline scaffold.^[10] While not **4-chloroindoline** itself, its synthesis and mechanism of action highlight the importance of the substituted indoline core in drug design.^{[11][12]} The functionalization at the N1 position of the indoline ring is a key step in its synthesis, often involving reaction with a sulfamoylbenzoyl chloride derivative.^[11] The chlorine atom on the benzamide portion is crucial for its activity. This underscores a broader principle: the strategic placement of halogen atoms on aromatic scaffolds can significantly enhance potency and modulate pharmacokinetic properties, an effect sometimes referred to as the "magic chloro" effect.^{[13][14][15]}

The **4-chloroindoline** scaffold itself is a valuable starting point for exploring new chemical space. For instance, derivatives of 4-amino-7-chloroquinoline have been identified as potential treatments for Parkinson's disease, demonstrating the utility of chlorinated heterocyclic scaffolds in targeting neurological disorders.^[16]



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